C10H16N2NaO2S
5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt
CAS No.: 947-08-0
Cat. No.: VC1761916
Molecular Formula: C10H16N2O2S.Na
C10H16N2NaO2S
Molecular Weight: 251.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 947-08-0 |
---|---|
Molecular Formula | C10H16N2O2S.Na C10H16N2NaO2S |
Molecular Weight | 251.30 g/mol |
IUPAC Name | sodium;5-butan-2-yl-5-ethyl-6-oxo-2-sulfanylidenepyrimidin-4-olate |
Standard InChI | InChI=1S/C10H16N2O2S.Na/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14;/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15); |
Standard InChI Key | PHPYNTQNPUIUML-UHFFFAOYSA-N |
SMILES | CCC(C)C1(C(=O)NC(=S)N=C1[O-])CC.[Na+] |
Canonical SMILES | CCC(C)C1(C(=O)NC(=S)NC1=O)CC.[Na] |
Introduction
Chemical Identity and Structure
Basic Information
5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt is a sodium salt derivative of thiobarbituric acid, specifically modified with sec-butyl and ethyl substituents at the C5 position. The compound belongs to the broader class of barbiturates, specifically thiobarbiturates, which feature a sulfur atom at the C2 position instead of oxygen as found in conventional barbiturates .
Molecular Properties
The compound possesses distinct molecular characteristics that define its chemical behavior and applications. Table 1 summarizes the key molecular properties of 5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt.
Property | Value |
---|---|
Molecular Formula | C10H15N2NaO2S |
Molecular Weight | Not explicitly provided in sources |
CAS Registry Number | 947-08-0 |
European Community (EC) Number | 213-425-3 |
DSSTox Substance ID | DTXSID40915366 |
Wikidata ID | Q27291783 |
Parent Compound | Thiobutabarbital (CID 3032373) |
The molecular structure features a thiobarbituric acid core with a sodium ion that creates the salt form of the compound. The presence of sec-butyl and ethyl substituents at the C5 position confers specific pharmacological properties that distinguish it from other barbiturate derivatives .
Nomenclature and Identifiers
The compound is identified by various synonyms and chemical naming conventions across different databases and literature sources. This multiplicity of names reflects its use in different contexts and research environments .
Key synonyms include:
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Thiobutabarbital sodium salt
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Thiobutabarbitone sodium
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Venobarbital
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Inactin
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Brevinarcon
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5-ethyl-5-(1-methylpropyl)-2-thiobarbiturate, sodium salt
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Sodium 5-sec-butyl-5-ethyl-2-thiobarbiturate
The IUPAC name for this compound can be expressed as sodium;5-butan-2-yl-5-ethyl-6-oxo-2-sulfanylidenepyrimidin-4-olate, reflecting its complete chemical structure and composition .
Physical and Chemical Properties
Structural Characteristics
The compound features a heterocyclic structure with a thiobarbituric acid core. The chemical structure includes a pyrimidine ring with two carbonyl groups at positions 4 and 6, and a thiocarbonyl group at position 2. The C5 position is substituted with both a sec-butyl and an ethyl group, which influence its lipophilicity and pharmacokinetic properties .
Chemical Reactivity
Understanding the chemical reactivity of 5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt is essential for both laboratory handling and pharmaceutical applications. According to the search results, the compound belongs to several reactive groups:
These classifications provide insight into its potential chemical interactions and reactivity patterns. The presence of a thiocarbonyl group also contributes to its distinct chemical behavior compared to oxygen-containing barbiturates .
Pharmacological Properties and Applications
Barbiturate Classification
5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt belongs to the thiobarbiturate class of compounds, which are characterized by their sedative and anesthetic properties. Thiobarbiturates typically feature faster onset and shorter duration of action compared to their oxygen-containing counterparts .
Structural Relationships
5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt is structurally related to other thiobarbiturates with similar pharmacological profiles. Its parent compound is identified as Thiobutabarbital (CID 3032373), from which the sodium salt derivative is formed .
The specific substitution pattern with sec-butyl and ethyl groups at the C5 position contributes to its lipophilicity, which influences its distribution in the body and its ability to cross the blood-brain barrier—a crucial characteristic for compounds targeting the central nervous system .
Regulatory and Identification Information
Chemical Identifiers
Multiple chemical identification systems classify and catalog 5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt, reflecting its recognition across chemical databases and regulatory frameworks:
- mass of a compound required to prepare a solution of known volume and concentration
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